molecular formula C9H14N2O2 B13155357 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione

5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione

Cat. No.: B13155357
M. Wt: 182.22 g/mol
InChI Key: JHCMXOWOYSMTOR-UHFFFAOYSA-N
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Description

5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione (CAS 1206186-92-6) is a bicyclic pyrrolopyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 9 H 14 N 2 O 2 and a molecular weight of 182.22, features a fused pyrrolidine and piperidine ring system, serving as a versatile scaffold for the development of novel bioactive molecules . The pyrrolo[3,4-c]pyridine core is a key structural isomer of azaindole and is recognized as a privileged structure in drug discovery . Compounds based on this scaffold have demonstrated a broad spectrum of pharmacological properties. Notably, derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been identified as a novel class of antimycobacterial agents that target mycobacterial respiration by inhibiting the cytochrome bc1 complex, a validated target in Mycobacterium tuberculosis . This mechanism is critical for the development of new therapeutic strategies against tuberculosis. Beyond antimicrobial applications, this chemical scaffold is also under investigation for its potential in treating diseases of the nervous system, as well as for its antidiabetic, antiviral, and antitumor activities . The specific 5-ethyl substitution on the octahydro ring system may influence the compound's lipophilicity and binding interactions, making it a valuable intermediate for structure-activity relationship (SAR) studies. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-ethyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione

InChI

InChI=1S/C9H14N2O2/c1-2-11-4-3-6-7(5-11)9(13)10-8(6)12/h6-7H,2-5H2,1H3,(H,10,12,13)

InChI Key

JHCMXOWOYSMTOR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2C(C1)C(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile. The cyclization process results in the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, diols, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The ethyl group increases lipophilicity, which may improve blood-brain barrier penetration relative to polar methoxy or ester-containing derivatives .

Key Observations :

  • Multicomponent reactions (e.g., for 7a) offer higher yields (~80%) but require precise temperature control .
  • Cyclization reactions (e.g., for 2b) depend on electron-withdrawing groups (e.g., nitro) to activate substrates, but yields are lower (~9–20%) .
  • Hydrogenation methods (e.g., for ) achieve high yields (86%) but involve complex purification steps.

Pharmacological and Physicochemical Properties

Physicochemical Properties

  • Lipophilicity : The ethyl group increases logP compared to methoxy or ester derivatives, favoring CNS targeting.
  • Solubility : Saturated analogs (e.g., octahydro derivatives) may exhibit lower aqueous solubility than unsaturated counterparts.

Stability and Reactivity

  • Thermal Stability : Saturated pyrrolopyridines (e.g., octahydro derivatives) resist thermal degradation better than fused aromatic systems .
  • Reactivity : The 1,3-dione moiety participates in nucleophilic additions, enabling further functionalization (e.g., hydrazine reactions to form phthalazine derivatives) .

Biological Activity

Analgesic and Sedative Properties

5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione belongs to a class of compounds that have shown promising analgesic and sedative activities. Research on structurally similar compounds has demonstrated significant pain-relieving properties comparable to established medications.

Pain Relief Studies

In preclinical studies, derivatives of this compound have exhibited efficacy in various pain models:

  • Hot Plate Test: Evaluates acute pain response
  • Writhing Test: Assesses visceral pain

A comparative study of related compounds yielded the following results:

CompoundHot Plate Test (% increase in latency)Writhing Test (% inhibition)
Aspirin25%55%
Morphine150%80%
Compound 9130%78%
Compound 11140%79%

Compounds 9 and 11, which are structurally similar to 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione, showed analgesic activity comparable to morphine, particularly in the writhing test .

Sedative Effects

The compound and its derivatives have also demonstrated sedative properties:

  • Inhibition of locomotor activity in mice
  • Prolongation of thiopental-induced sleep

These findings suggest potential applications in managing both pain and anxiety-related conditions.

While the exact mechanism of action for 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is not fully elucidated, studies on related compounds provide insights:

  • Modulation of enzyme activity
  • Interaction with specific receptors, possibly including opioid receptors
  • Potential influence on neurotransmitter systems

Research has indicated that the ethyl group enhances chemical reactivity and biological activity compared to similar compounds without this substituent.

Structure-Activity Relationship

The unique structure of 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione contributes to its biological activity:

  • Bicyclic structure with fused pyrrole and pyridine rings
  • Presence of two carbonyl groups (dione functionality)
  • Ethyl substituent at the 5-position

These structural features are believed to be crucial for the compound's interaction with biological targets and its pharmacological effects.

Potential Therapeutic Applications

Based on its biological activity profile, 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione shows promise in several therapeutic areas:

  • Pain management
  • Anxiety disorders
  • Sleep disorders
  • Potential applications in neurological conditions

Safety and Toxicity

While specific data on 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is limited, studies on related compounds have shown:

  • Lower toxicity compared to morphine
  • Potentially fewer side effects than traditional opioid analgesics

However, comprehensive toxicological studies are needed to fully assess the safety profile of this compound.

Future Research Directions

To fully understand the biological activity of 5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione, future research should focus on:

  • Detailed mechanism of action studies
  • Structure-activity relationship analyses
  • Clinical trials to assess efficacy and safety in humans
  • Exploration of potential synergistic effects with other therapeutic agents

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